molecular formula C20H15N3O3S B2360694 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-45-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2360694
CAS RN: 377056-45-6
M. Wt: 377.42
InChI Key: FADMTGAOSIHOEI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Researchers have synthesized various benzothiazole derivatives, including compounds related to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. These compounds have demonstrated significant biological activities, such as antibacterial and antifungal properties (Youssef et al., 2006).

Anticancer and Antioxidant Properties

  • A study conducted on α-aroylketene dithioacetal mediated synthesis of similar compounds revealed promising anti-tumor and antioxidant activities. Some derivatives showed significant activities against breast carcinoma and also acted as radical scavengers (Bhale et al., 2018).

Tubulin Inhibition in Cancer Therapy

  • A series of compounds, including variations of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, has been evaluated as potential tubulin inhibitors. This class of molecules has shown efficacy in inhibiting the proliferation of various human cancer cell lines, suggesting their role in cancer therapy (Carta et al., 2011).

Spasmolytic Activities

  • Some acrylonitrile derivatives have been investigated for their spasmolytic activities, revealing the potential for therapeutic application in conditions requiring muscle relaxation (Naruto et al., 1982).

Eco-Friendly Synthesis Methods

  • Research into eco-friendly synthesis protocols for similar compounds has shown advancements in creating these derivatives with minimal environmental impact. This research is crucial in developing sustainable pharmaceutical manufacturing processes (Yadav et al., 2020).

Antimicrobial and Anti-Proliferative Activities

  • New series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for antimicrobial and anti-proliferative activities. These studies underscore the broad spectrum of biological activities possessed by these compounds (Mansour et al., 2020).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis techniques have been employed to create (E)-2-(Benzo(d)thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions. This innovative approach highlights the ongoing efforts to improve the efficiency of chemical syntheses (Trilleras et al., 2011).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-24-16-4-2-3-13(7-16)17-11-27-20(23-17)14(9-21)10-22-15-5-6-18-19(8-15)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADMTGAOSIHOEI-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.